molecular formula C21H24FN3O4 B1663623 Moxifloxacin CAS No. 151096-09-2

Moxifloxacin

Cat. No. B1663623
M. Wt: 401.4 g/mol
InChI Key: FABPRXSRWADJSP-MEDUHNTESA-N
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Description

Moxifloxacin is used to treat bacterial infections in many different parts of the body. It is also used to treat and prevent plague (including pneumonic and septicemic plague). Moxifloxacin belongs to the class of medicines known as quinolone antibiotics. It works by killing bacteria or preventing their growth .


Synthesis Analysis

Starting from furo [3,4-b]pyridine-5, 7-dione, a seven-step synthesis for deuterium-labeled moxifloxacin was described, and deuteriums were incorporated in positions 14, 20 of the pyrrolo ring of moxifloxacin .


Chemical Reactions Analysis

Moxifloxacin undergoes degradation and mineralization in aqueous medium by the electro-Fenton process. The kinetic analysis of the degradation of initial moxifloxacin suggests a pseudo-first-order degradation reaction .


Physical And Chemical Properties Analysis

Moxifloxacin has a molecular weight of 401.43 and is soluble in DMSO . Moxifloxacin hydrochloride has a molecular weight of 437.89 and is also soluble in DMSO .

Safety And Hazards

Moxifloxacin may cause serious allergic reactions, including anaphylaxis, which can be life-threatening and require immediate medical attention. Other serious side effects may include spontaneous tendon ruptures, nerve damage, and worsening of myasthenia gravis .

properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048491
Record name Moxifloxacin
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Molecular Weight

401.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Moxifloxacin
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Solubility

1.68e-01 g/L
Record name Moxifloxacin
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Mechanism of Action

The bactericidal action of moxifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division., The fluoroquinolone antibiotic moxifloxacin has been associated with the acquired long QT syndrome and is used as a positive control in the evaluation of the QT-interval prolonging potential of new drugs. In common with other QT-prolonging agents, moxifloxacin is known to inhibit the hERG potassium K+ channel, but at present there is little mechanistic information available on this action. This study was conducted in order to characterise the inhibition of hERG current (I(hERG)) by moxifloxacin, and to determine the role in drug binding of the S6 aromatic amino-acid residues Tyr652 and Phe656. hERG currents were studied using whole-cell patch clamp (at room temperature and at 35-37 degrees C) in an HEK293 cell line stably expressing hERG channels. Moxifloxacin reversibly inhibited currents in a dose-dependent manner. We investigated the effects of different voltage commands to elicit hERG currents on moxifloxacin potency. Using a 'step-ramp' protocol, the IC50 was 65 uM at room temperature and 29 microM at 35 degrees C. When a ventricular action potential waveform was used to elicit currents, the IC50 was 114 microM. Block of hERG by moxifloxacin was found to be voltage-dependent, occurred rapidly and was independent of stimulation frequency. Mutagenesis of the S6 helix residue Phe656 to Ala failed to eliminate or reduce the moxifloxacin-mediated block whereas mutation of Tyr652 to Ala reduced moxifloxacin block by approximately 66%. Our data demonstrate that moxifloxacin blocks the hERG channel with a preference for the activated channel state. The Tyr652 but not Phe656 S6 residue is involved in moxifloxacin block of hERG, concordant with an interaction in the channel inner cavity., The bactericidal action of moxifloxacin results from inhibition of the topoisomerase II (DNA gyrase) and topoisomerase IV required for bacterial DNA replication, transcription, repair, and recombination. It appears that the C8-methoxy moiety contributes to enhanced activity and lower selection of resistant mutants of Gram-positive bacteria compared to the C8-H moiety. The presence of the bulky bicycloamine substituent at the C-7 position prevents active efflux, associated with the NorA or pmrA genes seen in certain Gram-positive bacteria., Torsade de pointes (TdP) is increasingly recognized as a complication of drug therapy. The most common cause of drug-induced QT prolongation is inhibition of the rapidly activating component of the delayed potassium current (I(Kr)). Moxifloxacin, a widely used fluoroquinolone, is a weak I(Kr) inhibitor and has been associated with QT prolongation., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
Record name Moxifloxacin
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Product Name

Moxifloxacin

CAS RN

151096-09-2, 354812-41-2
Record name Moxifloxacin
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Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo
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Record name MOXIFLOXACIN
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Melting Point

238-242 °C, 208-209 °C (decomposes), 238 - 242 °C
Record name Moxifloxacin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Moxifloxacin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91,200
Citations
JAB Balfour, LR Wiseman - Drugs, 1999 - Springer
… ▴ Moxifloxacin is a new fluoroquinolone antibacterial agent … ▴ In common with other fluoroquinolones, moxifloxacin attains … However, moxifloxacin does not interact with theophylline …
Number of citations: 211 link.springer.com
CM Culley, MK Lacy, N Klutman… - American journal of …, 2001 - academic.oup.com
… Moxifloxacin has limited phototoxic potential. In clinical trials, moxifloxacin had clinical success rates … Moxifloxacin prolongs the QT interval by a mean + SD of 6 ± 26 milliseconds above …
Number of citations: 102 academic.oup.com
GM Keating, LJ Scott - Drugs, 2004 - Springer
… Moxifloxacin (Avelox®) is a fluoroquinolone antibacterial with a methoxy group in the C-8 position and a bulky C-7 side chain. Moxifloxacin is … Moxifloxacin has a broad spectrum of …
Number of citations: 164 link.springer.com
E Miyazaki, M Miyazaki, JM Chen… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… Combination therapy with moxifloxacin plus isoniazid was superior to that with moxifloxacin … of treatment with moxifloxacin (100 mg/kg per day) or with moxifloxacin plus isoniazid (100 …
Number of citations: 208 journals.asm.org
A Jindani, TS Harrison, AJ Nunn… - … England Journal of …, 2014 - Mass Medical Soc
… was replaced by moxifloxacin administered daily for 2 months followed by moxifloxacin and 900 … was replaced by daily moxifloxacin for 2 months followed by one weekly dose of both …
Number of citations: 475 www.nejm.org
JA Barman Balfour, LR Wiseman - Drugs, 1999 - search.ebscohost.com
Abstract▴ Moxifloxacin is a new fluoroquinolone antibacterial … In common with other fluoroquinolones, moxifloxacin attains … However, moxifloxacin does not interact with theophylline …
Number of citations: 34 search.ebscohost.com
SH Gillespie, O Billington - Journal of Antimicrobial …, 1999 - academic.oup.com
… Moxifloxacin was the most active of the fluoroquinolones … protocol, 8 but the MICs of moxifloxacin were at least four-fold … present study suggests that moxifloxacin may also have this …
Number of citations: 175 academic.oup.com
C Krasemann, J Meyer… - Clinical Infectious Diseases, 2001 - academic.oup.com
… strains with MICs for moxifloxacin 2 mg/L were successfully eradicated. In conclusion, moxifloxacin has potent in vivo bactericidal activity, and pathogen sensitivity to moxifloxacin is in …
Number of citations: 101 academic.oup.com
SE Dorman, P Nahid, EV Kurbatova… - … England Journal of …, 2021 - Mass Medical Soc
… –moxifloxacin group, and 752 in the rifapentine group). Rifapentine with moxifloxacin was … Rifapentine without moxifloxacin was not shown to be noninferior to the control in either …
Number of citations: 295 www.nejm.org
WJ Burman, S Goldberg, JL Johnson… - American journal of …, 2006 - atsjournals.org
… the activity and tolerability of moxifloxacin substituted for ethambutol and … moxifloxacin significantly improved 2-mo sputum culture conversion rates, a larger phase 3 trial of moxifloxacin …
Number of citations: 381 www.atsjournals.org

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